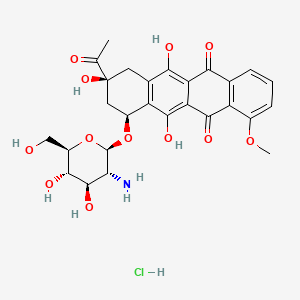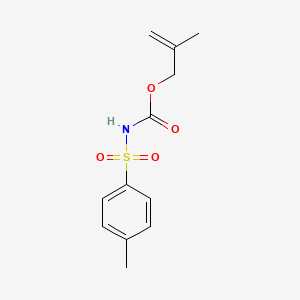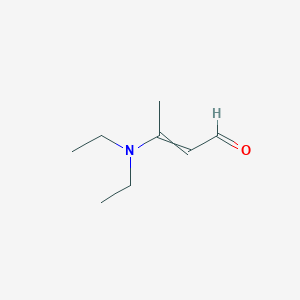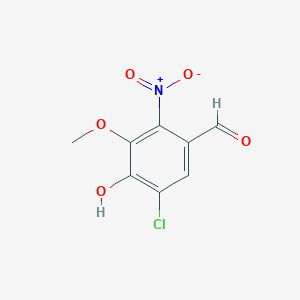
magnesium;pent-1-ene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;pent-1-ene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as C5H9BrMg and is known for its reactivity with various electrophiles, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;pent-1-ene;bromide can be synthesized through the reaction of pent-1-ene with magnesium in the presence of a bromine source. The reaction typically takes place in an anhydrous ether solvent, such as tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from reacting with moisture. The general reaction is as follows:
C5H9Br+Mg→C5H9MgBr
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with efficient cooling systems are used to manage the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;pent-1-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Often requires catalysts such as copper(I) iodide for coupling reactions.
Major Products Formed
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes and Alkenes: Formed from substitution and coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium;pent-1-ene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of magnesium;pent-1-ene;bromide involves the formation of a highly reactive nucleophile. The magnesium atom in the compound coordinates with the bromide, creating a polarized bond that facilitates nucleophilic attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;but-1-ene;bromide
- Magnesium;hex-1-ene;bromide
- Magnesium;prop-1-ene;bromide
Uniqueness
Magnesium;pent-1-ene;bromide is unique due to its specific chain length and reactivity profile. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its ability to form stable intermediates while reacting with various electrophiles sets it apart from other Grignard reagents.
Propiedades
Número CAS |
63148-16-3 |
|---|---|
Fórmula molecular |
C5H9BrMg |
Peso molecular |
173.33 g/mol |
Nombre IUPAC |
magnesium;pent-1-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3-4H,1,5H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RJXRHBUKZSCPOF-UHFFFAOYSA-M |
SMILES canónico |
C[CH-]CC=C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)




![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)



![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
